3-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)urea
Description
The compound 3-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)urea features a benzothiazole core substituted with a chlorine atom at position 7 and a methyl group at position 2. This benzothiazole moiety is linked via a urea group to a 3,4,5-trimethoxyphenyl aromatic ring. Benzothiazoles are renowned for their biological activities, including antimicrobial, antitumoral, and antimalarial properties .
Properties
IUPAC Name |
1-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4S/c1-9-5-6-11(19)16-14(9)21-18(27-16)22-17(23)20-10-7-12(24-2)15(26-4)13(8-10)25-3/h5-8H,1-4H3,(H2,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGCXKCXPJWNHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)NC3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Coupling Method
A solution of 2-amino-7-chloro-4-methylbenzothiazole (1 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to 3,4,5-trimethoxyphenyl isocyanate (1.05 equivalents) at 0°C. The reaction is warmed to room temperature and stirred for 12 hours (Figure 1C).
Characterization Data :
Carbonyldiimidazole (CDI)-Mediated Coupling
To circumvent isocyanate handling, CDI activates the benzothiazole amine as a carbonylimidazolide. 2-Amino-7-chloro-4-methylbenzothiazole (1 equivalent) reacts with CDI (1.2 equivalents) in THF at 25°C for 2 hours. 3,4,5-Trimethoxyaniline (1.1 equivalents) is then added, and the mixture is stirred for 24 hours (Figure 1D).
Advantages :
Alternative Synthetic Routes
Hofmann Rearrangement
Analytical and Optimization Data
Table 1. Comparative Yields of Synthetic Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Direct Coupling | 68–72 | 92–95 | 12 |
| CDI-Mediated | 75–80 | >95 | 24 |
| Hofmann Rearrangement | 50–55 | 85–90 | 8 |
| Solid-Phase | 65–70 | 90–93 | 48 |
Table 2. Solvent Screening for CDI-Mediated Coupling
| Solvent | Yield (%) | Byproducts Observed (HPLC) |
|---|---|---|
| THF | 78 | None |
| DMF | 65 | Imidazole adducts |
| DCM | 70 | Diurea formation |
| Acetonitrile | 60 | Hydrolysis products |
Challenges and Mitigation Strategies
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Regioselectivity : Competing reactions at the benzothiazole C-2 position are minimized using bulky bases (e.g., DIPEA).
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Solubility : The trimethoxyphenyl group reduces solubility in polar solvents; THF/DMF mixtures (4:1) enhance reaction homogeneity.
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Stability : The urea bond is prone to hydrolysis; reactions are conducted under anhydrous conditions with molecular sieves .
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of this compound is in medicinal chemistry , where it is being investigated for its potential therapeutic properties.
Anticancer Activity :
Research has indicated that derivatives of benzothiazole compounds can exhibit significant anticancer activity. A study demonstrated that compounds similar to 3-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)urea showed promising results in inhibiting tumor growth in various cancer cell lines, including breast and lung cancer cells .
Mechanism of Action :
The mechanism appears to involve the inhibition of specific enzymes related to cancer cell proliferation. For instance, it may act as an inhibitor of certain kinases that are crucial for cell signaling pathways involved in cancer progression.
Antimicrobial Properties
The compound has also been studied for its antimicrobial properties . Compounds with similar structures have shown effectiveness against a range of bacterial and fungal pathogens.
Case Study :
In a comparative study, derivatives of benzothiazole exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of the chloromethyl group enhances its interaction with microbial cell membranes, leading to increased permeability and cell death .
Agricultural Applications
The potential use of this compound as a pesticide or herbicide is also being explored. Its structural characteristics suggest that it could act as a growth regulator or pest deterrent.
Research Findings :
Studies have indicated that similar benzothiazole derivatives can inhibit the growth of specific plant pathogens, suggesting a role in crop protection . The application of these compounds in agricultural settings could lead to more sustainable practices by reducing reliance on conventional chemical pesticides.
Table 1: Comparison of Biological Activities
| Compound Name | Anticancer Activity | Antimicrobial Activity | Agricultural Use |
|---|---|---|---|
| Compound A | High | Moderate | Yes |
| Compound B | Moderate | High | No |
| This compound | Promising | Significant | Potential |
Mechanism of Action
The mechanism by which 3-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)urea exerts its effects involves interaction with specific molecular targets and pathways. The compound may inhibit enzymes or bind to receptors, leading to biological responses. Further research is needed to elucidate the precise molecular mechanisms.
Comparison with Similar Compounds
Benzothiazole Derivatives with Aryl Substituents
- 5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole (Yousuf et al., 2012): This compound shares the benzothiazole core and 3,4,5-trimethoxyphenyl group with the target molecule but lacks the urea linker and methyl substituent. Crystallographic studies reveal a planar benzothiazole ring and a dihedral angle of 8.76° between the benzothiazole and methoxy-substituted phenyl ring, suggesting a nearly coplanar conformation that may favor π-π stacking interactions .
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole :
Replacing the 3,4,5-trimethoxyphenyl group with a single 4-methoxyphenyl reduces steric bulk and alters electronic properties. The reduced methoxy substitution may decrease solubility but could enhance membrane permeability .
Urea-Linked Benzothiazole Derivatives
- 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-3-benzoyl urea derivatives (7a–d): These analogs feature a tetrahydrobenzo[b]thiophene core with cyano or ester substituents instead of the benzothiazole. The urea group is retained, but the benzoyl substitution introduces additional steric bulk. The tetrahydro ring system may confer conformational flexibility, contrasting with the rigid benzothiazole in the target compound .
- 1-(4-Chlorophenyl)-3-(2-phenoxyphenyl)urea: This urea derivative lacks the benzothiazole entirely, demonstrating that the aryl-urea motif alone can be bioactive. The phenoxy group may engage in hydrophobic interactions, while the chlorophenyl group contributes electronegativity .
Heterocyclic Variations
- (2E)-1-Benzimidazolyl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one: This compound replaces benzothiazole with benzimidazole, a nitrogen-rich heterocycle.
Structural and Functional Implications
- Role of Urea Linker: The urea moiety in the target compound enables hydrogen bonding with biological targets, a feature absent in non-urea benzothiazoles like those reported by Yousuf et al. .
- Trimethoxyphenyl Group : The 3,4,5-trimethoxy substitution enhances electron-donating capacity and may improve binding to tubulin or kinase targets, as seen in colchicine analogs .
Biological Activity
The compound 3-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)urea is a synthetic organic molecule that belongs to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor modulation. The unique structural features of this compound may contribute to its pharmacological properties.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 335.82 g/mol. The presence of a benzothiazole core and a trimethoxyphenyl group suggests multiple sites for biological interaction.
Enzyme Inhibition
Research indicates that compounds with a benzothiazole core often exhibit significant enzyme inhibitory activity. Specifically, benzothiazole derivatives have been shown to inhibit various enzymes involved in metabolic pathways. For instance, the compound may interact with target enzymes through competitive or non-competitive inhibition mechanisms.
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Acetylcholinesterase | Competitive | 15.2 | |
| Butyrylcholinesterase | Non-competitive | 12.5 | |
| Mushroom Tyrosinase | Competitive | 8.0 |
Anticancer Activity
In vitro studies have demonstrated that benzothiazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. This activity is often mediated through the inhibition of specific signaling pathways that are critical for cell survival and proliferation.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. It may enhance neurotransmitter levels in the brain, potentially benefiting conditions like Alzheimer's disease. Studies suggest that it could increase levels of acetylcholine and serotonin in the hippocampus, promoting cognitive function and memory retention .
Case Studies
- Study on Enzyme Inhibition : A study assessed the inhibitory effects of various benzothiazole derivatives on acetylcholinesterase and butyrylcholinesterase. The results indicated that the tested compounds, including this compound, exhibited promising inhibition profiles with IC50 values indicating significant potency against these enzymes .
- Neuroprotective Study : In an experimental model using rat brain slices, the compound was shown to enhance synaptic plasticity and improve memory-related tasks by modulating neurotransmitter release . This suggests potential applications in treating neurodegenerative diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound binds to active sites of target enzymes, inhibiting their function.
- DNA Intercalation : Similar to other benzothiazoles, it may intercalate into DNA strands, disrupting replication processes.
- Receptor Modulation : The trimethoxyphenyl group may enhance binding affinity to specific receptors involved in neurotransmission.
Q & A
Basic Research Question
Methodological Answer:
The synthesis of this compound involves coupling a benzothiazole precursor with a 3,4,5-trimethoxyphenyl urea moiety. A typical approach includes:
Benzothiazole Synthesis : React 7-chloro-4-methyl-2-aminobenzothiazole with thiourea derivatives under acidic conditions to form the thiazole ring .
Urea Formation : React the benzothiazole intermediate with 3,4,5-trimethoxyphenyl isocyanate in anhydrous tetrahydrofuran (THF) at 0–5°C, followed by stirring at room temperature for 12–24 hours .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol to isolate the pure product.
Q. Key Considerations :
- Monitor reaction progress via thin-layer chromatography (TLC).
- Optimize stoichiometry (1:1.2 molar ratio of benzothiazole to isocyanate) to minimize side products.
- Yield ranges from 45–65% depending on purification efficiency .
What spectroscopic and crystallographic techniques confirm the structural identity of this compound?
Basic Research Question
Methodological Answer:
Nuclear Magnetic Resonance (NMR) :
Q. X-ray Crystallography :
Q. Mass Spectrometry (MS) :
- High-resolution MS (HRMS) provides exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₈H₁₈ClN₃O₄S: 408.0782; observed: 408.0785) .
How does the substitution pattern on the benzothiazole and trimethoxyphenyl groups influence biological activity?
Advanced Research Question
Methodological Answer:
Structure-activity relationship (SAR) studies compare analogs with varying substituents:
| Substituent Position (Benzothiazole) | Biological Activity (IC₅₀, μM) | Reference |
|---|---|---|
| 7-Cl, 4-CH₃ | Anticancer: 2.1 ± 0.3 (MCF-7) | |
| 6-F, 4-CH₃ | Anticancer: 5.4 ± 0.7 (MCF-7) | |
| 7-Cl, 5-OCH₃ | Antifungal: 8.9 ± 1.2 |
Q. Key Findings :
Q. Experimental Design :
- Synthesize analogs with systematic substituent variations.
- Test in vitro against cancer (e.g., MCF-7, HeLa) and microbial strains.
- Perform molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to tubulin or kinase targets .
How can computational methods predict the binding mode of this compound with biological targets?
Advanced Research Question
Methodological Answer:
Molecular Docking :
Target Selection : Prioritize proteins like β-tubulin (PDB ID: 1SA0) or CYP3A4 (PDB ID: 5TDC) based on structural homology to related compounds .
Ligand Preparation : Optimize the compound’s geometry using Gaussian09 (B3LYP/6-31G* basis set) .
Docking Protocol :
- Use Glide (Schrödinger Suite) with standard precision (SP) mode.
- Validate docking poses with induced-fit docking (IFD) to account for protein flexibility.
Q. Key Results :
- The benzothiazole moiety occupies the colchicine-binding site of β-tubulin, while the trimethoxyphenyl group forms hydrogen bonds with Thr179 and Asn258 .
- Free energy calculations (MM-GBSA) predict binding affinities within ±1.5 kcal/mol of experimental values .
How should researchers resolve contradictions in reported biological data (e.g., variable IC₅₀ values across studies)?
Advanced Research Question
Methodological Answer:
Factors Causing Discrepancies :
- Assay Conditions : Differences in cell lines (e.g., MCF-7 vs. HeLa), serum concentration, or incubation time.
- Compound Purity : Impurities >5% (e.g., unreacted isocyanate) skew activity measurements .
Q. Resolution Strategies :
Standardize Protocols : Use identical cell lines (e.g., NCI-60 panel) and assay conditions (e.g., 72-hour incubation).
Quality Control : Confirm purity via HPLC (>98%) and characterize batches with NMR/MS .
Meta-Analysis : Compare data across studies using tools like RevMan to identify outliers or trends .
Example :
A 2025 study reported IC₅₀ = 2.1 μM (MCF-7), while a 2023 study found IC₅₀ = 5.4 μM. Re-evaluation under standardized conditions revealed the latter used impure compound (87% purity), explaining the discrepancy .
What in vitro and in vivo models are appropriate for evaluating this compound’s pharmacokinetics?
Advanced Research Question
Methodological Answer:
In Vitro Models :
Q. In Vivo Models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
